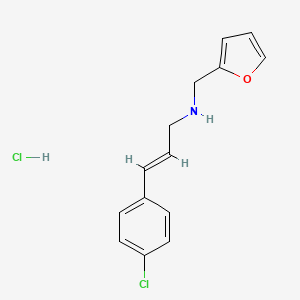
(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride is a synthetic organic compound that features a chlorophenyl group, a furan ring, and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine typically involves the following steps:
Formation of the (E)-3-(4-chlorophenyl)prop-2-en-1-amine: This can be achieved through a Wittig reaction or a Heck coupling reaction.
Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where the amine group reacts with a furan-2-ylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the initial coupling reactions.
Purification steps: such as recrystallization or chromatography to isolate the desired product.
Conversion to the hydrochloride salt: by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form the corresponding alkane.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of (E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)propylamine.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving amine-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group suggests potential interactions with neurotransmitter systems or other amine-reactive biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-bromophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine: Similar structure but with a bromine atom instead of chlorine.
(E)-3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-en-1-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The unique combination of a chlorophenyl group, a furan ring, and an amine group in (E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-13-7-5-12(6-8-13)3-1-9-16-11-14-4-2-10-17-14;/h1-8,10,16H,9,11H2;1H/b3-1+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWEMNHSRVNIN-KSMVGCCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC=CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC/C=C/C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














